Ethyl N,N-bis(hydroxymethyl)carbamate Ethyl N,N-bis(hydroxymethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 3883-23-6
VCID: VC18971586
InChI: InChI=1S/C5H11NO4/c1-2-10-5(9)6(3-7)4-8/h7-8H,2-4H2,1H3
SMILES:
Molecular Formula: C5H11NO4
Molecular Weight: 149.15 g/mol

Ethyl N,N-bis(hydroxymethyl)carbamate

CAS No.: 3883-23-6

Cat. No.: VC18971586

Molecular Formula: C5H11NO4

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N,N-bis(hydroxymethyl)carbamate - 3883-23-6

Specification

CAS No. 3883-23-6
Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
IUPAC Name ethyl N,N-bis(hydroxymethyl)carbamate
Standard InChI InChI=1S/C5H11NO4/c1-2-10-5(9)6(3-7)4-8/h7-8H,2-4H2,1H3
Standard InChI Key UPOVSWVIQVHMOK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N(CO)CO

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

Ethyl N,N-bis(hydroxymethyl)carbamate is defined by the systematic IUPAC name ethyl N,N-bis(hydroxymethyl)carbamate. Its molecular structure comprises a central carbamate group (-OC(=O)N-\text{-OC(=O)N-}) substituted with two hydroxymethyl (-CH2OH\text{-CH}_2\text{OH}) groups on the nitrogen atom and an ethyl ester (-OCH2CH3\text{-OCH}_2\text{CH}_3) at the carbonyl terminus . The 2D and 3D conformational models highlight a planar carbamate core with flexible hydroxymethyl side chains, enabling diverse reactivity in chemical transformations .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number3883-23-6
EC Number223-417-1
Molecular FormulaC5H11NO4\text{C}_5\text{H}_{11}\text{NO}_4
Molecular Weight149.15 g/mol
SMILESCCOC(=O)N(CO)CO
InChIKeyUPOVSWVIQVHMOK-UHFFFAOYSA-N

Synonyms and Regulatory Information

This compound is documented under multiple synonyms, including NSC-67669 and EINECS 223-417-1 . Its inclusion in the National Service Center (NSC) database underscores its historical relevance in chemical research. Regulatory classifications, such as its European Community number, confirm its commercial availability and compliance with international chemical inventories .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of Ethyl N,N-bis(hydroxymethyl)carbamate typically involves the reaction of ethyl carbamate with formaldehyde under basic conditions. Early methods utilized aqueous formaldehyde solutions, but these often led to side reactions, including premature polymerization of formaldehyde or hydrolysis of the carbamate group .

Advancements in Anhydrous Synthesis

A patent by US5902896A describes an optimized anhydrous process that minimizes decomposition and improves yield. Key steps include:

  • Reactants: Ethyl carbamate and paraformaldehyde (a polymeric form of formaldehyde) in a 1:2 molar ratio.

  • Catalyst: A basic catalyst, such as sodium hydroxide or potassium carbonate, facilitates hydroxymethylation.

  • Conditions: The reaction proceeds at 50–80°C in a non-polar solvent (e.g., toluene) to maintain anhydrous conditions, achieving yields exceeding 85% .

Table 2: Comparative Synthesis Conditions

ParameterAqueous MethodAnhydrous Method
SolventWaterToluene
Formaldehyde SourceAqueous solution (37%)Paraformaldehyde
Temperature25–40°C50–80°C
Yield60–70%85–90%
ByproductsDiethyl methylenemalonateNegligible

This method avoids the formation of diethyl methylenemalonate, a common byproduct in aqueous systems, by suppressing retro-aldol reactions .

Physicochemical Properties

Solubility and Stability

Ethyl N,N-bis(hydroxymethyl)carbamate exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) but limited solubility in water (<5 g/L at 25°C) . Its stability is pH-dependent, with degradation observed under strongly acidic or basic conditions due to carbamate hydrolysis.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C and decomposition onset at 160°C, necessitating cautious handling during high-temperature applications .

Industrial and Research Applications

Polymer Chemistry

The compound’s dual hydroxymethyl groups enable cross-linking in polyurethane and epoxy resin formulations. Its carbamate backbone enhances thermal stability in polymer matrices, making it valuable in coatings and adhesives .

Pharmaceutical Intermediates

Ethyl N,N-bis(hydroxymethyl)carbamate serves as a precursor to 1,3-dioxane-5,5-dicarboxylic acid derivatives, which are utilized in prodrug design and sustained-release formulations .

Recent Research Developments

Recent studies focus on enzymatic catalysis for greener synthesis routes. For instance, lipase-mediated hydroxymethylation in ionic liquids has shown promise in reducing energy consumption and waste generation .

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